molecular formula C17H14N2O B1666365 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol CAS No. 51131-85-2

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

Numéro de catalogue B1666365
Numéro CAS: 51131-85-2
Poids moléculaire: 262.3 g/mol
Clé InChI: QZTWUDDGLIDXSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a chemical compound with the molecular formula C17H15N2 . It is also known as 9-Hydroxyellipticine . This compound exhibits cytotoxic and anti-tumor properties and has cardioprotective effects against ischemia/reperfusion injury .


Molecular Structure Analysis

The molecular structure of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol consists of a carbazole moiety condensed to a pyridine ring . The InChI code for this compound is 1S/C17H14N2/c1-10-14-9-18-8-7-12 (14)11 (2)17-16 (10)13-5-3-4-6-15 (13)19-17 .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 282.77 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Applications De Recherche Scientifique

Anticancer Activity

9-Hydroxyellipticine has been extensively studied for its anticancer properties . It exhibits significant activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division . This compound has shown promising results in treating kidney cancer, acute myeloblastic leukemia, osteolytic breast cancer metastases, and brain tumors .

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding efficiency of 9-Hydroxyellipticine with different protein receptors. These studies help in elucidating the drug’s mechanism of action at the molecular level, particularly its interaction with isomerase transcriptases .

Pharmacological Profile Improvement

Research has been directed towards improving the pharmacological profile of 9-Hydroxyellipticine due to the toxicity associated with its parent compound, ellipticine. Hydroxylation has led to a metabolite that is more active but less toxic, enhancing its therapeutic potential .

DNA Interaction

9-Hydroxyellipticine’s ability to bind with DNA is a key aspect of its biological activity. It binds through intercalative insertion between base pairs of DNA helices, which is fundamental to its antitumor action. This interaction has been the subject of various biophysical studies to understand its implications in cancer treatment .

Synthesis and Derivatives

The synthesis of 9-Hydroxyellipticine and its derivatives is a vital area of research, with various synthetic strategies developed over the decades. These derivatives are explored for enhanced anticancer activities and reduced side effects .

Biological Activity and Photophysical Studies

Apart from its anticancer properties, 9-Hydroxyellipticine and its derivatives have been studied for their photophysical properties . These studies are crucial for developing new applications in light-emitting diodes, photoinduced electron sensors, and fluorescent markers in biology .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Orientations Futures

The compound and its derivatives have generated wide interest due to their promising anticancer activity . Future research may focus on enhancing its cytotoxic activity and exploring its potential in treating other diseases .

Propriétés

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWUDDGLIDXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52238-35-4 (mono-hydrochloride)
Record name 9-Hydroxyellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30199153
Record name 9-Hydroxyellipticine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

CAS RN

51131-85-2
Record name 9-Hydroxyellipticine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51131-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxyellipticine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-HYDROXYELLIPTICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of one part by weight 9-methoxy-ellipticine obtained by extraction from "yellowwood" (Ochrosia maculata) from the island of Reunion, and from 3 to 11 parts by weight of pyridine hydrochloride were heated with gentle reflux for 30 to 90 minutes. The reaction mass became a dark brown colour; it was then poured over crushed ice, the precipitate formed was centrifuged and washed several times with iced water and then recrystallized in methanol. The crystals obtained were orange coloured.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 2
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 3
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 4
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 5
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 6
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

Q & A

Q1: What is the role of topoisomerase II in the activity of 9-hydroxyellipticine?

A: 9-Hydroxyellipticine and its derivatives can stabilize the topoisomerase II-DNA cleavable complex. [] This interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. [, ] This mechanism is similar to that of other topoisomerase II inhibitors like etoposide.

Q2: How does the activity of 9-hydroxyellipticine differ from ellipticine?

A: The addition of the hydroxyl group at position 9 significantly enhances the affinity of 9-hydroxyellipticine for DNA compared to ellipticine. [, ] This modification also leads to increased stabilization of the topoisomerase II-DNA complex and increased cytotoxicity. []

Q3: What is the molecular formula and weight of 9-hydroxyellipticine?

A3: The molecular formula of 9-hydroxyellipticine is C17H14N2O, and its molecular weight is 262.31 g/mol.

Q4: How do modifications at the 9-position affect the activity of 9-hydroxyellipticine?

A: Modifications at the 9-position can significantly impact the activity of 9-hydroxyellipticine. For example, methylation of the 9-hydroxyl group to form 9-methoxyellipticine alters its interaction with DNA and reduces its ability to induce topoisomerase II-mediated DNA breaks. [, , ] Similarly, replacing the hydroxyl group with an amino group (9-aminoellipticine) results in weaker intercalation and a shift towards covalent DNA adduct formation as the primary mode of action. []

Q5: How do carbohydrate derivatives of 9-hydroxyellipticine influence its activity?

A: Glycosylation of 9-hydroxyellipticine, particularly at the 2-N position, has led to the development of highly active antitumor agents. [] These quaternary ellipticine glycosides exhibit remarkable activity in various murine tumor models, surpassing the efficacy of doxorubicin in some cases. []

Q6: How is 9-hydroxyellipticine metabolized in the body?

A: 9-Hydroxyellipticine undergoes extensive metabolism, primarily through glucuronidation. [] Other metabolic pathways include oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of various hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N2-oxide. [, , , ]

Q7: How does the route of administration affect the antitumor activity of 9-hydroxyellipticine?

A: The route of administration can significantly impact the efficacy of 9-hydroxyellipticine. Studies in L1210 mouse leukemia models have shown that low doses are highly effective, while high doses show reduced activity due to potential drug sequestration in specific compartments, limiting drug access to certain cell populations. []

Q8: What is the evidence for the anticancer activity of 9-hydroxyellipticine?

A: 9-Hydroxyellipticine has demonstrated significant anticancer activity in both in vitro and in vivo models. It has shown efficacy against L1210 mouse leukemia, [, ] colon 26, [] Lewis lung carcinoma, [] and various human tumor cell lines. [, ]

Q9: What is the role of mutant p53 in the activity of 9-hydroxyellipticine?

A: Interestingly, 9-hydroxyellipticine has been shown to restore the wild-type function of mutant p53 protein, leading to cell cycle arrest at the G1 phase and inducing apoptosis. [, ] This finding suggests a unique mechanism for its anticancer effects in cells with p53 mutations, a common hallmark of cancer.

Q10: What mechanisms of resistance to 9-hydroxyellipticine have been identified?

A: Resistance to 9-hydroxyellipticine can arise through several mechanisms. One mechanism involves reduced drug accumulation in resistant cells. [, ] Another key mechanism involves alterations in DNA topoisomerase II, reducing the formation of protein-associated DNA strand breaks in response to the drug. [, ] This resistance is often associated with cross-resistance to other topoisomerase II inhibitors, including other intercalators and epipodophyllotoxins like etoposide. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.